

Toxicological Profile of 2,6-Dichlorobenzamide (BAM): An In-Depth Technical Guide

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Compound of Interest

Compound Name: 2,6-Dichlorobenzamide

Cat. No.: B151250

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Abstract

2,6-Dichlorobenzamide (BAM) is a primary and persistent metabolite of the herbicide dichlobenil.^[1] Due to its high water solubility and stability, BAM is a frequent contaminant of ground and surface water, raising environmental and health concerns.^[1] This technical guide provides a comprehensive overview of the toxicological profile of BAM, consolidating available data on its physicochemical properties, toxicokinetics, and toxicodynamics. Quantitative data from acute, sub-chronic, and chronic toxicity studies, as well as genotoxicity, carcinogenicity, and reproductive and developmental toxicity assessments, are presented in structured tables for clear comparison. Detailed experimental protocols for key toxicological studies, based on internationally recognized guidelines, are provided. Additionally, this guide includes visualizations of the metabolic pathway of BAM and a general experimental workflow for its analysis, created using the DOT language. While a definitive signaling pathway for BAM-induced toxicity is not yet fully elucidated, a conceptual diagram of xenobiotic-induced oxidative stress, a potential mechanism of action, is also presented.

Physicochemical Properties

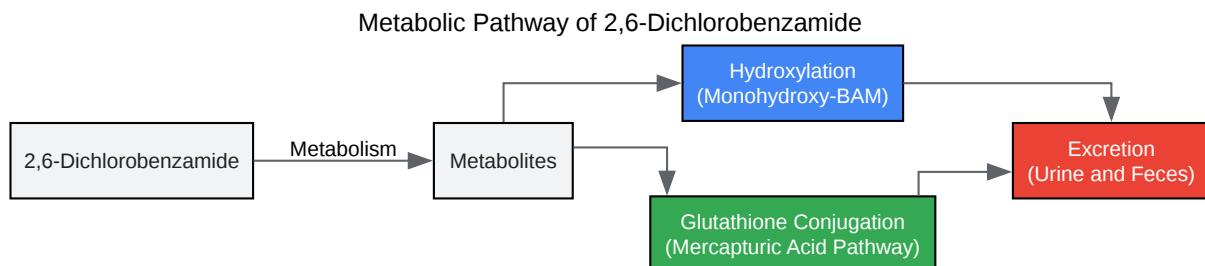
A thorough understanding of the physicochemical properties of **2,6-Dichlorobenzamide** is essential for predicting its environmental fate and toxicological behavior.

Property	Value	Reference(s)
Chemical Formula	$C_7H_5Cl_2NO$	[2]
Molecular Weight	190.02 g/mol	[2]
CAS Number	2008-58-4	[2]
Appearance	White to off-white crystalline solid	[3]
Melting Point	195 - 204 °C	[3]
Water Solubility	2.7 g/L (at 20-25 °C)	[3]
logP (Octanol/Water Partition Coefficient)	0.77	[3]
Vapor Pressure	3.26×10^{-5} mmHg	[4]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Animal studies indicate that **2,6-Dichlorobenzamide** is readily absorbed after oral administration.[\[3\]](#) Whole-body autoradiography in rats and mice has shown that BAM is homogeneously distributed throughout the body shortly after exposure.[\[3\]](#)

The metabolism of BAM primarily involves hydroxylation of the aromatic ring followed by conjugation with glutathione.[\[5\]](#) The major urinary metabolites in rats include unchanged BAM, two monohydroxylated derivatives, and mercapturic acid conjugates.[\[5\]](#) Enterohepatic circulation has been observed, with a significant portion of the administered dose being excreted in the bile.[\[3\]](#) Excretion occurs predominantly via the urine, with a smaller fraction eliminated in the feces.[\[3\]](#)

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Metabolic Pathway of 2,6-Dichlorobenzamide.

Toxicodynamics

The toxicological effects of **2,6-Dichlorobenzamide** have been evaluated in various animal studies, providing insights into its potential hazards to human health.

Acute Toxicity

BAM exhibits low to moderate acute toxicity following oral administration.

Species	Sex	Route	LD ₅₀	Reference(s)
Rat	Male	Oral	1470 mg/kg bw	[5]
Rat	Female	Oral	2330 mg/kg bw	[5]
Mouse	Male	Oral	1538 mg/kg bw	[2]
Mouse	Female	Oral	1144 mg/kg bw	[2]

Sub-chronic Toxicity

Repeated dose studies have identified the liver and nervous system as potential target organs.

Species	Duration	Route	NOAEL	LOAEL	Effects at LOAEL	Reference(s)
Rat	13 weeks	Oral (dietary)	14 mg/kg bw/day (180 ppm)	49 mg/kg bw/day (600 ppm)	Decreased body weight gain, increased blood urea nitrogen, reduced coagulation times.	[6]
Dog	13 weeks	Oral (dietary)	~2.5 mg/kg bw/day (100 ppm)	-	No effects observed at the highest dose tested.	[5]

Chronic Toxicity and Carcinogenicity

Long-term exposure studies have provided data on the chronic effects and carcinogenic potential of BAM.

Species	Duration	Route	NOAEL	LOAEL	Effects at LOAEL	Reference(s)
Rat	106-107 weeks	Oral (dietary)	6.5 mg/kg bw/day (180 ppm)	19 mg/kg bw/day (500 ppm)	Decreased mean body weight gain, increased relative liver weight (females).	[5]
Dog	2 years	Oral (dietary)	4.5 mg/kg bw/day (180 ppm)	12.5 mg/kg bw/day (500 ppm)	Decreased body weight gain and increased relative liver weight.	[5]

In a long-term study in rats, an increased incidence of hepatoma in females at 500 ppm was of borderline significance.[5] The US EPA has classified BAM as a Group C "possible human carcinogen".[3]

Genotoxicity

2,6-Dichlorobenzamide has not demonstrated mutagenic potential in a variety of in vitro and in vivo genotoxicity tests.[3]

Test System	Result	Reference(s)
Ames Test (Salmonella typhimurium)	Negative	[3]
In vitro mammalian cell gene mutation assay	Negative	[3]
In vivo micronucleus test	Negative	[3]

Reproductive and Developmental Toxicity

Studies on the reproductive and developmental effects of BAM have been conducted in rabbits.

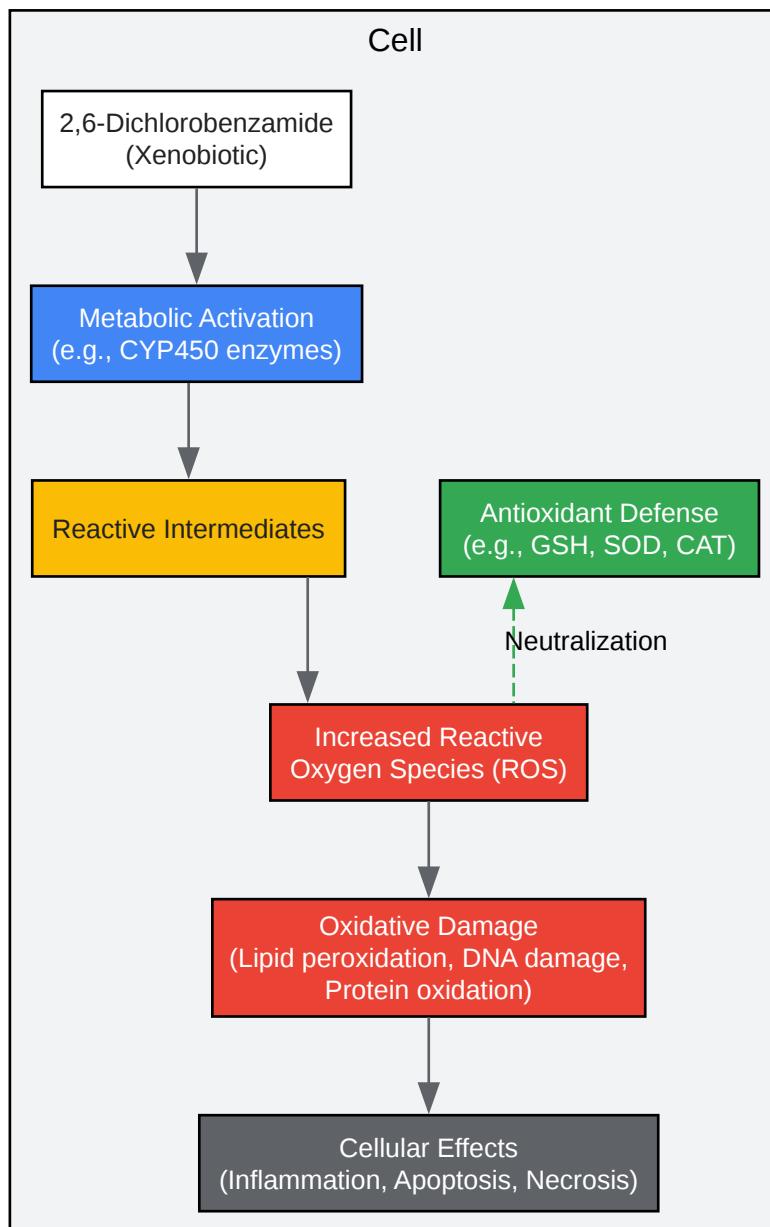
Species	Study Type	Route	Maternal NOAEL	Maternal LOAEL	Developmental NOAEL	Developmental LOAEL	Effects	Reference(s)
Rabbit	Developmental	Oral (gavage)	10 mg/kg bw/day	30 mg/kg bw/day	30 mg/kg bw/day	90 mg/kg bw/day	Maternal toxicity at ≥30 mg/kg/day. Reduced fetal body weight at 90 mg/kg/day.	[2]

BAM was not found to be teratogenic in the rabbit developmental toxicity study.[\[3\]](#)

Potential Signaling Pathway: Xenobiotic-Induced Oxidative Stress

While the precise molecular signaling pathways of **2,6-Dichlorobenzamide** toxicity have not been definitively elucidated, a plausible mechanism, based on the metabolism of other chlorinated aromatic compounds, is the induction of oxidative stress. The metabolic activation of BAM could lead to the formation of reactive intermediates that generate reactive oxygen species (ROS). An imbalance between ROS production and the cell's antioxidant capacity can lead to oxidative damage to cellular components such as lipids, proteins, and DNA, ultimately contributing to cytotoxicity and organ damage.

Conceptual Pathway of Xenobiotic-Induced Oxidative Stress

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Conceptual Pathway of Xenobiotic-Induced Oxidative Stress.

Experimental Protocols

The following sections outline the general methodologies for key toxicological studies, based on OECD guidelines, that are relevant to the assessment of **2,6-Dichlorobenzamide**.

Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)

- Principle: A stepwise procedure using a small number of animals per step to classify the substance's toxicity.
- Animals: Typically, young adult rats of a single sex (usually females).
- Procedure:
 - A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
 - The substance is administered by oral gavage to a group of three animals.
 - Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
 - The outcome of the first step (number of mortalities) determines the next step: either dosing at a higher or lower fixed dose level or stopping the test.
- Endpoint: Classification of the substance into a GHS toxicity category based on the observed mortality at different dose levels.

Sub-chronic Oral Toxicity - 90-Day Study in Rodents (OECD 408)

- Principle: To characterize the toxic effects of a substance following repeated oral administration for 90 days.
- Animals: Typically, young adult rats. At least 10 males and 10 females per dose group.
- Procedure:
 - The test substance is administered daily in graduated doses to several groups of animals for 90 days. A control group receives the vehicle only.
 - Clinical observations, body weight, and food/water consumption are recorded regularly.

- Hematology, clinical biochemistry, and urinalysis are performed at the end of the study.
- All animals are subjected to a full necropsy, and organs are weighed. Histopathological examination is performed on organs and tissues.
- Endpoints: Identification of target organs, characterization of dose-response relationships, and determination of the No-Observed-Adverse-Effect Level (NOAEL).

Combined Chronic Toxicity/Carcinogenicity Study (OECD 453)

- Principle: To determine the chronic toxic and/or carcinogenic potential of a substance in a single long-term study.
- Animals: Typically, rats. At least 50 males and 50 females per dose group for the carcinogenicity phase.
- Procedure:
 - The test substance is administered daily in graduated doses for the majority of the animal's lifespan (e.g., 24 months for rats).
 - Similar observations and examinations as in the 90-day study are conducted throughout the study.
 - Comprehensive gross and histopathological examinations are performed on all animals.
- Endpoints: Identification of neoplastic and non-neoplastic lesions, characterization of tumor incidence and type, and determination of a NOAEL for chronic toxicity.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

- Principle: To detect gene mutations induced by a substance using amino acid-requiring strains of *Salmonella typhimurium* and *Escherichia coli*.
- Procedure:

- Tester strains are exposed to the test substance at various concentrations, with and without an exogenous metabolic activation system (S9 mix).
- The mixture is plated on a minimal medium lacking the required amino acid.
- After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted.
- Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.

Developmental Toxicity Study (OECD 414)

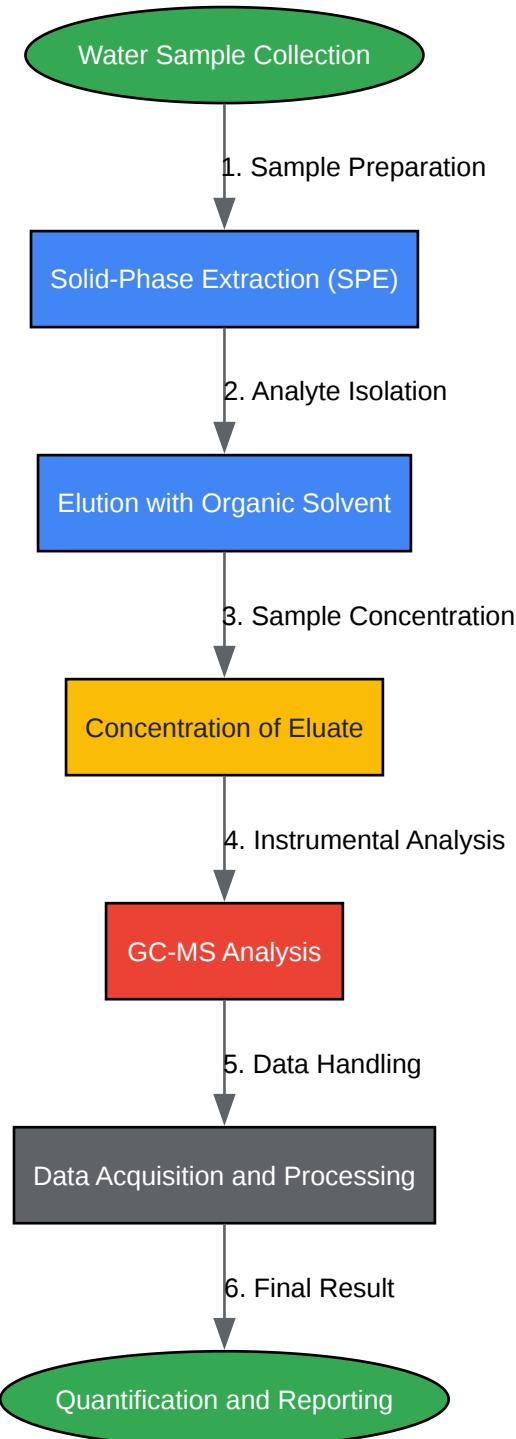
- Principle: To assess the potential of a substance to cause adverse effects on the developing embryo and fetus.
- Animals: Typically, pregnant rats or rabbits.
- Procedure:
 - The test substance is administered daily to pregnant females during the period of organogenesis.
 - Maternal animals are observed for clinical signs of toxicity, and body weight and food consumption are monitored.
 - Shortly before the expected day of delivery, the dams are euthanized, and the uterine contents are examined.
 - Fetuses are examined for external, visceral, and skeletal abnormalities.
- Endpoints: Evaluation of maternal toxicity, embryo-fetal death, and fetal malformations and variations. Determination of maternal and developmental NOAELs.

Analytical Workflow for BAM in Water Samples

The following diagram illustrates a typical experimental workflow for the quantitative analysis of **2,6-Dichlorobenzamide** in water samples using Gas Chromatography-Mass Spectrometry

(GC-MS).

Analytical Workflow for 2,6-Dichlorobenzamide in Water



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Analytical Workflow for **2,6-Dichlorobenzamide** in Water.

Conclusion

2,6-Dichlorobenzamide is a compound of significant environmental interest due to its persistence and potential for human exposure through contaminated drinking water. The available toxicological data from animal studies indicate a low to moderate acute toxicity. The liver appears to be a primary target organ for toxicity following repeated exposure. While there is some evidence of carcinogenicity in female rats at high doses, BAM is not considered to be genotoxic. Developmental toxicity has been observed in rabbits, but only at doses that also cause maternal toxicity.

Further research is needed to fully elucidate the specific molecular mechanisms of BAM-induced toxicity, including the potential role of oxidative stress. Continued monitoring of BAM levels in the environment and a thorough understanding of its toxicological profile are essential for accurate risk assessment and the protection of public health. This technical guide serves as a comprehensive resource for professionals involved in the evaluation of the safety of **2,6-Dichlorobenzamide**.

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